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Compound of Interest

Compound Name:
4-(4-Aminophenoxy)-N-

methylpicolinamide

Cat. No.: B019265 Get Quote

The following guide provides a comparative analysis of the structure-activity relationships

(SAR) of 4-(4-aminophenoxy)-N-methylpicolinamide analogs, focusing on their potential as

antitumor agents. This document is intended for researchers, scientists, and drug development

professionals, offering a summary of quantitative data, detailed experimental protocols, and a

visualization of a key signaling pathway.

Comparative Biological Activity of Picolinamide
Derivatives
The antitumor potential of 4-(4-aminophenoxy)-N-methylpicolinamide and its analogs has

been investigated through their inhibitory effects on various cancer cell lines and specific

molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The data

presented below summarizes the in vitro antiproliferative and kinase inhibitory activities of

selected picolinamide derivatives.
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Compound ID
Modifications
from Core
Structure

Target Cell
Line/Kinase

IC50 (µM) Reference

Sorafenib
Reference

Compound
A549 19.3 [1]

HepG2 29.0 [1]

VEGFR-2 0.18 (180 nM) [2]

Axitinib
Reference

Compound
A549 22.4 [1]

HepG2 38.7 [1]

8j
Ethenylpyridine

addition
A549 12.5 [1]

HepG2 20.6 [1]

VEGFR-2 0.53 [1]

8l
Ethenylpyridine

addition
A549 13.2 [1]

HepG2 18.2 [1]

VEGFR-2 0.29 [1]

8a
Ethenylpyridine

addition
VEGFR-2 0.87 [1]

8u
Ethenylpyridine

addition
VEGFR-2 1.22 [1]

5q

4-(4-

formamidophenyl

amino) core

HepG2, HCT116 Low micromolar [3]

7h Thio-urea moiety A549 Not specified [2]

VEGFR-2 0.087 (87 nM) [2]

9a Thio-urea moiety VEGFR-2 0.027 (27 nM) [2]
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9l Thio-urea moiety VEGFR-2 0.094 (94 nM) [2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and aid in the design of future studies.

In Vitro Antiproliferative Activity Assay (CCK Assay)
This assay is utilized to determine the cytotoxic effects of the picolinamide derivatives on

cancer cell lines.

Cell Culture: Human cancer cell lines, such as A549 (lung carcinoma) and HepG2

(hepatocellular carcinoma), are cultured in appropriate media supplemented with fetal bovine

serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 8j, 8l) and reference drugs (e.g., Sorafenib, Axitinib) for a specified

duration (e.g., 48 hours).[1]

Cell Viability Measurement: After the incubation period, a Cell Counting Kit-8 (CCK-8)

solution is added to each well, and the plates are incubated for an additional 1-4 hours. The

absorbance is measured at 450 nm using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from

the dose-response curves generated from the absorbance data.

VEGFR-2 Kinase Inhibition Assay
This biochemical assay evaluates the direct inhibitory effect of the compounds on the activity of

the VEGFR-2 kinase.

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation

of a substrate by VEGFR-2. This is often performed using a time-resolved fluorescence
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resonance energy transfer (TR-FRET) methodology or a similar kinase assay kit.

Reaction Mixture: The reaction is typically carried out in a buffer solution containing VEGFR-

2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

Inhibitor Addition: Test compounds are added to the reaction mixture at various

concentrations. A known inhibitor, such as Sorafenib, is used as a positive control.[1][2]

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated

at room temperature for a specified period.

Detection: Following incubation, a detection reagent (e.g., a europium-labeled anti-

phosphotyrosine antibody) is added. The signal, which is inversely proportional to the kinase

activity, is measured using a suitable plate reader.

IC50 Calculation: The IC50 values, representing the concentration of the inhibitor required to

reduce the enzyme activity by 50%, are determined from the dose-inhibition curves.[1][2]

Visualizing the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase

involved in angiogenesis, the formation of new blood vessels, which is essential for tumor

growth and metastasis.[4] The picolinamide analogs discussed have been shown to inhibit

VEGFR-2. The following diagram illustrates a simplified overview of the VEGFR-2 signaling

cascade.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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